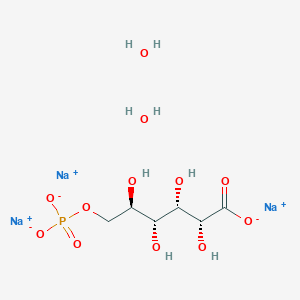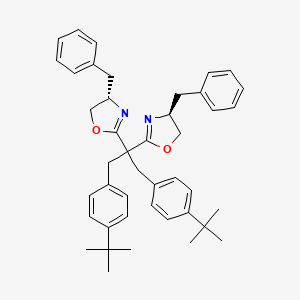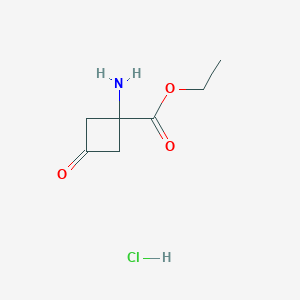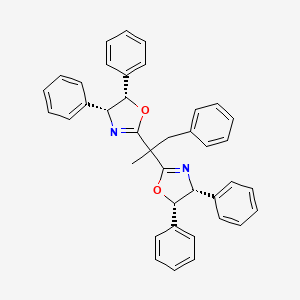
6-Phosphogluconic acid trisodium salt dihydrate, 98 %, for biochemistry
Vue d'ensemble
Description
6-Phosphogluconic acid trisodium salt dihydrate, 98%, is an important compound used in biochemistry for a variety of applications. It is a white, crystalline solid that is soluble in water and is used in a wide range of biochemical, medical, and industrial processes. This compound has been studied extensively, and it has been found to have a variety of biochemical and physiological effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 6-Phosphogluconic acid trisodium salt dihydrate involves the oxidation of glucose-6-phosphate using an enzyme called glucose-6-phosphate dehydrogenase. The resulting 6-phosphogluconic acid is then treated with sodium hydroxide to form the trisodium salt. The final product is obtained as a dihydrate.
Starting Materials
Glucose-6-phosphate, NADP+, Glucose-6-phosphate dehydrogenase, Sodium hydroxide, Wate
Reaction
Glucose-6-phosphate is oxidized to 6-phosphogluconic acid using glucose-6-phosphate dehydrogenase and NADP+ as a cofactor., The resulting 6-phosphogluconic acid is treated with sodium hydroxide to form the trisodium salt., The final product is obtained as a dihydrate by crystallization from water.
Applications De Recherche Scientifique
6-Phosphogluconic acid trisodium salt dihydrate, 98%, has been used extensively in scientific research. It has been used to study the effects of glucose metabolism on the body, to study the effects of oxidative stress on cells, and to study the effects of cancer treatments on cells. It has also been used to study the effects of drugs on the body, to study the effects of hormones on cells, and to study the effects of nutritional deficiencies on cells.
Mécanisme D'action
6-Phosphogluconic acid trisodium salt dihydrate, 98%, acts as an intermediate in the metabolism of glucose. It is involved in the conversion of glucose to fructose and is also involved in the conversion of glucose to glycogen. In addition, it is involved in the conversion of glucose to lactic acid and is also involved in the conversion of glucose to pyruvate.
Effets Biochimiques Et Physiologiques
6-Phosphogluconic acid trisodium salt dihydrate, 98%, has been found to have a variety of biochemical and physiological effects. It has been found to reduce the levels of free radicals in the body, to reduce inflammation, to reduce oxidative stress, and to increase the production of nitric oxide. It has also been found to increase the activity of antioxidant enzymes, to reduce the risk of cancer, and to improve the body’s ability to absorb nutrients.
Avantages Et Limitations Des Expériences En Laboratoire
6-Phosphogluconic acid trisodium salt dihydrate, 98%, has several advantages for lab experiments. It is relatively easy to synthesize and can be stored at room temperature. It is also relatively stable and can be used in a variety of laboratory settings. However, it is important to note that this compound is toxic and should be handled with caution.
Orientations Futures
There are a number of potential future directions for research into 6-Phosphogluconic acid trisodium salt dihydrate, 98%. These include further investigation into its effects on cancer, its effects on oxidative stress, its effects on glucose metabolism, and its effects on the body’s ability to absorb nutrients. Additionally, further research into its use as a therapeutic agent for various diseases and disorders is warranted. Finally, further investigation into its use as a food additive is also warranted.
Propriétés
IUPAC Name |
trisodium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O10P.3Na.2H2O/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12;;;;;/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15);;;;2*1H2/q;3*+1;;/p-3/t2-,3-,4+,5-;;;;;/m1...../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEBRZOGILCPAY-KANWYIMBSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Na3O12P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phosphogluconic acid trisodium salt dihydrate, 98 %, for biochemistry | |
CAS RN |
57775-17-4 | |
| Record name | 57775-17-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[S(R)]-N-[(R)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291472.png)
![N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291477.png)
![[S(R)]-N-[(R)-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291485.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(1,3-Bis(4-(t-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291493.png)
![Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B6291498.png)
![(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan](/img/structure/B6291499.png)


![N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291519.png)
![1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride](/img/structure/B6291526.png)
![[S(R)]-N-[(S)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291530.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291544.png)
![N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291557.png)